[4-(2-Phenylethyl)piperazin-1-yl](pyrrolidin-1-yl)methanone
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Overview
Description
4-(2-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features both piperazine and pyrrolidine rings. These structures are often found in various pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)piperazin-1-ylmethanone typically involves the reaction of piperazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes:
Starting Materials: Phenylethylamine, piperazine, and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenylethyl)piperazin-1-ylmethanone may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-Phenylethyl)piperazin-1-ylmethanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
4-(2-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds containing piperazine and pyrrolidine rings:
Similar Compounds:
Uniqueness: The combination of both piperazine and pyrrolidine rings in a single molecule provides unique pharmacological properties, potentially offering advantages in therapeutic applications.
Properties
CAS No. |
918480-34-9 |
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Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H25N3O/c21-17(19-9-4-5-10-19)20-14-12-18(13-15-20)11-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
InChI Key |
FLJDZXQSAQDZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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